Ethyl 3-oxo-4,4-diphenylbutanoate

Description

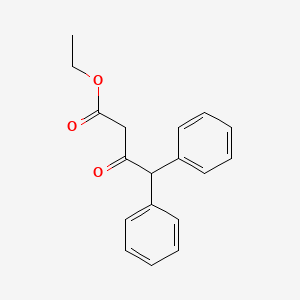

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-4,4-diphenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-17(20)13-16(19)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,18H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJHHKOHPAAEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501682 | |

| Record name | Ethyl 3-oxo-4,4-diphenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25022-02-0 | |

| Record name | Ethyl 3-oxo-4,4-diphenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Oxo 4,4 Diphenylbutanoate and Analogues

Historical Development of Synthetic Approaches to β-Keto Esters

The synthesis of β-keto esters has a rich history, with the Claisen condensation, discovered in the late 19th century, being a foundational method. researchgate.net This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. researchgate.net A variation of this is the Dieckmann condensation, which is an intramolecular Claisen condensation used to form cyclic β-keto esters. researchgate.net

Over the years, numerous other methods have been developed. These include the acylation of malonates, the carboxylation of ketone enolates using reagents like carbon dioxide or carbon monoxide in the presence of transition metal catalysts, and the reaction of ketones with carbonates like dimethyl or ethyl carbonate in the presence of strong bases. nih.gov Palladium-catalyzed reactions of allylic β-keto carboxylates have also emerged as a significant advancement, expanding the synthetic utility of these compounds. nih.gov More recent developments focus on creating more efficient and environmentally friendly procedures, such as lipase-catalyzed transesterification. rsc.orggoogle.com

Classical and Contemporary Synthesis Routes for Ethyl 3-oxo-4,4-diphenylbutanoate

The synthesis of this compound, with the chemical formula C₁₈H₁₈O₃, can be achieved through several established and novel methods that primarily focus on the formation of the crucial carbon-carbon bond that defines the β-keto ester structure. guidechem.comnih.gov

Synthesis via Acylation of Ethyl Acetate (B1210297) Equivalents

A common and effective strategy for synthesizing β-keto esters is the acylation of enolates derived from ethyl acetate or its equivalents. nih.gov In the case of this compound, this would involve the reaction of an enolate of ethyl acetate with a suitable acylating agent, such as diphenylacetyl chloride. The use of a strong base, like lithium diisopropylamide (LDA) or sodium hydride, is typically required to generate the enolate.

Another approach involves the use of dianions of simple β-keto esters, which can be successfully acylated to yield β,γ-diketo esters. cdnsciencepub.com This method offers a pathway to a wide range of these types of compounds. cdnsciencepub.com

Modified Oikawa-Yonemitsu Method from 2,2-Diphenylacetyl Chloride

While a specific "Modified Oikawa-Yonemitsu Method" for the synthesis of this compound from 2,2-diphenylacetyl chloride is not extensively documented in the provided search results, the principles of the Oikawa-Yonemitsu method, which often involve the acylation of a stabilized carbanion, can be applied. This would likely involve the reaction of 2,2-diphenylacetyl chloride with a malonic ester derivative, followed by decarboxylation.

A related synthesis involves the reaction of phenylacetyl chloride with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of pyridine. chemicalbook.com The resulting intermediate is then refluxed with ethanol (B145695) to yield the corresponding β-keto ester. chemicalbook.com This method, when applied with 2,2-diphenylacetyl chloride, would be a plausible route to this compound.

Exploration of Alternative Synthetic Pathways

Several other synthetic routes have been explored for the preparation of β-keto esters, which could be adapted for this compound. One such method involves the Grignard reaction. For a similar compound, ethyl 2-oxo-4-phenylbutyrate, a Grignard reagent prepared from β-bromophenylethane is reacted with diethyl oxalate. google.com A similar strategy could be employed using a Grignard reagent derived from a diphenylmethyl halide.

The reaction of aldehydes with ethyl diazoacetate in the presence of a catalyst like NbCl₅ or molybdenum(VI) dichloride dioxide also yields β-keto esters. organic-chemistry.org Furthermore, the coupling of activated amides with enolizable esters in the presence of LiHMDS has been shown to produce β-ketoesters. organic-chemistry.org

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a critical aspect of modern organic synthesis. In the context of β-keto esters, this often involves controlling which carbonyl group reacts or where a new substituent is introduced.

For instance, the use of magnesium enolates of substituted malonic acid half oxyesters allows for the synthesis of functionalized α-substituted β-keto esters with good yields. organic-chemistry.org Palladium-catalyzed reactions have also been instrumental in developing new chemo- and regioselective transformations of β-keto esters and their derivatives. nih.govnih.gov The development of one-pot synthesis methods, such as the synthesis of β-keto sulfones from ketones, highlights the advancements in achieving high chemoselectivity under mild reaction conditions. rsc.org

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. Key factors that are often adjusted include the choice of solvent, reaction temperature, reaction time, and the nature and amount of the catalyst and base used.

For example, in a synthesis of a β-keto ester analog, various Lewis acids were tested, with BF₃OEt₂ providing a near-quantitative yield, while others like ZrOCl₂ and ZrCl₄ resulted in no reaction. In another study, the optimization of a three-component reaction involved varying the solvent, temperature, and time to improve the yield of the final product. mdpi.com The use of factorial design experiments can be a systematic approach to optimize multiple reaction parameters simultaneously, as demonstrated in the synthesis of aroma esters. rsc.org For the synthesis of this compound, careful control of these parameters would be essential to achieve high yields and minimize the formation of byproducts.

Fundamental Reactivity and Transformation Chemistry of Ethyl 3 Oxo 4,4 Diphenylbutanoate

Keto-Enol Tautomerism: Experimental and Theoretical Investigations

Ethyl 3-oxo-4,4-diphenylbutanoate, as a β-ketoester, exists as an equilibrium mixture of its keto and enol tautomers. This tautomerism is a fundamental aspect of its chemical nature, influencing its reactivity and spectroscopic properties. The equilibrium is dynamic and sensitive to environmental conditions.

The existence of keto-enol tautomerism in β-dicarbonyl compounds is readily demonstrable using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy. organic-chemistry.org For compounds like this compound, the tautomeric equilibrium is slow on the NMR timescale, allowing for the distinct observation of signals corresponding to both the keto and enol forms. chemicalforums.com

In ¹H NMR spectroscopy, the presence of the enol form is typically confirmed by a characteristic signal for the enolic hydroxyl proton, often appearing as a broad peak at a high chemical shift due to strong intramolecular hydrogen bonding. nih.gov The protons on the α-carbon (C2) and the methine proton (C4) would also show distinct chemical shifts for each tautomer.

¹³C NMR spectroscopy provides further definitive evidence. The keto form is characterized by a signal for the ketone carbonyl carbon (C3) typically found downfield (e.g., around 204.5 ppm for a similar structure), while the enol form displays a signal for the enolic carbon (C3) at a higher field (e.g., around 155.5 ppm). organic-chemistry.org The presence of two distinct sets of signals for the carbons involved in the tautomerism confirms the existence of the equilibrium in solution.

UV-Visible spectroscopy can also be employed. The two tautomers possess different chromophores—the isolated keto and ester carbonyls in the keto form versus the conjugated enone system in the enol form—leading to different absorption maxima.

The position of the keto-enol equilibrium is highly dependent on the solvent and temperature. nih.gov The solvent's polarity and its ability to form hydrogen bonds are critical factors.

Solvent Effects: A general principle, often referred to as Meyer's rule, states that the equilibrium tends to shift toward the keto tautomer with increasing solvent polarity. chemicalforums.com This is because the keto form is generally more polar than the enol form. Polar solvents can stabilize the dipole moment of the keto tautomer. masterorganicchemistry.com Conversely, non-polar aprotic solvents favor the enol tautomer. organic-chemistry.org This preference is attributed to the stabilization of the enol form through a strong intramolecular hydrogen bond, forming a stable six-membered ring-like structure, a feature that is disrupted by polar, protic solvents. masterorganicchemistry.com

Studies on analogous β-ketoesters have shown a clear trend:

In non-polar solvents like chloroform, the enol form is predominant. organic-chemistry.org

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the keto form is favored over the enol. organic-chemistry.org

In polar protic solvents like methanol (B129727), the solvent can form intermolecular hydrogen bonds with the keto form, further stabilizing it and shifting the equilibrium away from the intramolecularly-bonded enol. masterorganicchemistry.com

The equilibrium constant, Keq = [enol]/[keto], can be determined from the integrated signal intensities in the NMR spectrum, allowing for a quantitative comparison of tautomer populations in different solvents. nih.gov

| Solvent Type | Favored Tautomer | Reason for Stabilization |

| Non-polar (e.g., Chloroform) | Enol | Strong intramolecular hydrogen bonding is maintained. organic-chemistry.orgmasterorganicchemistry.com |

| Polar Aprotic (e.g., DMSO) | Keto | Stabilizes the more polar keto form. organic-chemistry.org |

| Polar Protic (e.g., Methanol) | Keto | Solvent disrupts intramolecular H-bond of enol and forms intermolecular H-bonds with the keto form. masterorganicchemistry.com |

Temperature Effects: Temperature also influences the tautomeric ratio. Variable-temperature NMR studies can be performed to observe these shifts. nih.govnih.gov While the specific direction of the shift depends on the thermodynamics (enthalpy and entropy changes) of the tautomerization for the specific compound, it is a key parameter in the comprehensive analysis of its equilibrium dynamics.

Theoretical calculations are a powerful tool for investigating the intrinsic stability of the keto and enol tautomers and for corroborating experimental findings. Density Functional Theory (DFT) is a widely used computational method for this purpose. nih.gov

Calculations, for instance at the B3LYP/6-31G(d) level of theory, can predict the optimized geometries, charge distributions, and relative energies of the tautomers in the gas phase. nih.gov These studies often show that the enol form, stabilized by its internal hydrogen bond, can be favored in the gas phase. chemicalforums.com

To simulate solution-phase behavior, continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are employed. These models account for the bulk electrostatic effects of the solvent, allowing for the calculation of tautomeric ratios in different media, which can then be compared with experimental data from NMR or UV-Vis spectroscopy. More advanced computational methods, such as CBS-4M, G3MP2, and CBS-QB3, can provide even more accurate predictions of the tautomeric equilibrium and thermodynamic parameters. These theoretical studies complement experimental work by providing insight into the underlying factors governing tautomer stability.

Reactions Involving the α-Carbon and Methylene (B1212753) Group

The methylene group at the C2 position of this compound is an active methylene group, flanked by two electron-withdrawing groups (the ester and the ketone). This makes the α-protons acidic and the α-carbon (C2) a potent nucleophile, particularly after deprotonation to form an enolate. This reactivity is central to its utility in synthetic organic chemistry.

The α-carbon of this compound can be readily alkylated or arylated. The reaction typically proceeds by treating the β-ketoester with a suitable base to generate the corresponding enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkyl or aryl source, such as an alkyl halide.

A prime example of arylation is the synthesis of Ethyl 3-oxo-2,4-diphenylbutanoate . This reaction involves the introduction of a phenyl group at the C2 position. The process would involve the formation of the enolate of this compound, which then reacts with an appropriate phenylating agent, often requiring a metal catalyst for aryl halides. molport.com

The α-carbon of ketones and β-ketoesters undergoes halogenation with reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). libretexts.org For selective monohalogenation, the reaction is typically carried out under acidic conditions. libretexts.orgchadsprep.com

The mechanism for acid-catalyzed α-halogenation involves the rate-determining formation of the enol tautomer. libretexts.orglibretexts.orgopenstax.org The electron-rich double bond of the enol then acts as the nucleophile, attacking the halogen (e.g., Br₂), leading to the formation of the α-halo ketone and regeneration of the acid catalyst. masterorganicchemistry.comopenstax.org Kinetic studies have shown that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen's concentration, supporting the enol formation as the slow step. libretexts.orgopenstax.org

Due to the steric hindrance from the two phenyl groups at C4, halogenation is expected to occur exclusively at the C2 position. While molecular bromine can be used, milder and more selective reagents are often preferred to avoid side reactions. A notable method for the regioselective α-monobromination of β-ketoesters is the use of bromodimethylsulfonium bromide (BDMS). organic-chemistry.orgnih.gov This reagent is effective at room temperature or below and does not require an added base or Lewis acid catalyst, offering excellent yields of the monobrominated product without the formation of dibrominated byproducts. organic-chemistry.orgnih.gov

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The active methylene group situated between the two carbonyl functionalities in β-keto esters like this compound is a key center of reactivity, enabling participation in various condensation reactions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. nih.gov While specific studies on the Knoevenagel condensation of this compound are not extensively detailed, the general reactivity of related β-keto esters suggests its potential to undergo this transformation. For instance, the condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate proceeds in the presence of a morpholine/acetic acid catalyst. researchgate.net Similarly, triphenylphosphine (B44618) has been shown to be an effective catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate (B8463686) or malononitrile. organic-chemistry.org These examples highlight the potential for this compound to react with various aldehydes and ketones to form more complex, unsaturated products. The reaction typically proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile.

Aldol-Type Reactions: The acidic α-protons of β-keto esters facilitate their deprotonation to form a nucleophilic enolate, which can then participate in carbon-carbon bond-forming reactions. This reactivity is central to aldol-type condensations. Although specific examples involving this compound are not prevalent in the reviewed literature, the fundamental principles of β-keto ester reactivity suggest its capability to undergo self-condensation or cross-condensation with other carbonyl compounds under appropriate basic or acidic conditions.

Transformations at the Carbonyl Moiety

The ketone carbonyl group in this compound is a primary site for nucleophilic attack and reduction reactions.

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a variety of nucleophiles. youtube.com For example, Grignard reagents can add to the ketone, leading to the formation of tertiary alcohols after an acidic workup. youtube.com The reaction proceeds through a tetrahedral intermediate. youtube.com Similarly, the addition of amines can lead to the formation of imines or enamines, depending on the reaction conditions and the nature of the amine. youtube.com

The ketone functionality of this compound can be selectively reduced to a secondary alcohol.

Chemical Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for the reduction of aldehydes and ketones. tardigrade.in It is capable of reducing the keto group of β-keto esters without affecting the ester functionality. tardigrade.inaskfilo.com Therefore, treatment of this compound with NaBH₄ would be expected to yield ethyl 3-hydroxy-4,4-diphenylbutanoate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the ketone, but careful control of stoichiometry is necessary to prevent the simultaneous reduction of the ester group.

Table 1: Expected Products from Ketone Reduction

| Starting Material | Reducing Agent | Expected Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Ethyl 3-hydroxy-4,4-diphenylbutanoate |

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly stereoselective alternative for the reduction of ketones. While direct studies on this compound are limited, research on structurally similar β-keto esters demonstrates the potential for highly enantioselective reductions. For example, microbial reductases have been successfully employed for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate, yielding chiral alcohols with high enantiomeric excess.

Ester Group Reactivity and Derivatization

The ester group of this compound can undergo several transformations, including transesterification and hydrolysis.

Transesterification involves the conversion of an ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, studies on the related compound ethyl 3-oxo-4-phenylbutanoate (EGPA) have shown that it can undergo transesterification to the corresponding methyl ester when a methanol solution is injected during gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net This indicates the susceptibility of the ethyl ester group in such compounds to exchange with other alcohols under certain conditions.

The ester group can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is hydrolyzed to the corresponding carboxylic acid. This reaction typically involves the protonation of the ester carbonyl, followed by nucleophilic attack by water. researchgate.net For β-keto esters, the resulting β-keto acid is often unstable and can readily undergo decarboxylation upon heating to yield a ketone. researchgate.net

Base-Mediated Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes saponification to yield the carboxylate salt. Subsequent acidification will then produce the carboxylic acid. Interestingly, under basic conditions, a related compound, ethyl 3-oxo-2-phenylbutyrate (EAPA), was primarily converted to phenylacetic acid, suggesting that a retro-Claisen condensation-type reaction mechanism may dominate over simple hydrolysis for some β-keto esters. researchgate.net

Table 2: Products of Ester Cleavage

| Starting Material | Reaction Conditions | Primary Product |

|---|---|---|

| This compound | Acidic Hydrolysis (H₃O⁺, heat) | 4,4-Diphenyl-2-butanone (after decarboxylation) |

Rearrangement Reactions and Fragmentations of this compound

The reactivity of this compound extends to rearrangement and fragmentation reactions, which are influenced by factors such as thermal conditions, acid or base catalysis, and photochemical activation. The presence of multiple functional groups—a β-keto group, an ester, and two phenyl rings—offers several potential pathways for these transformations. While specific studies on the rearrangement and fragmentation of this compound are not extensively documented, its behavior can be inferred from the known reactivity of analogous β-keto esters.

Mass Spectrometric Fragmentation

The fragmentation of β-keto esters under mass spectrometry conditions is a well-studied area that provides valuable structural information. For compounds analogous to this compound, the primary fragmentation pathways are dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com

In the case of this compound, the molecular ion peak is expected at m/z 282, corresponding to its molecular weight. nih.gov Key fragmentation patterns for β-keto esters typically involve the following processes:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. libretexts.org For this compound, this could lead to the loss of the ethoxy group (-OC2H5) or the ethyl group from the ester functionality, or cleavage at the C2-C3 or C4-C(Ph)2 bonds.

McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and a γ-hydrogen. In this compound, a McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the carbon backbone to the carbonyl oxygen, followed by the elimination of a neutral molecule. cdnsciencepub.comcdnsciencepub.com

Loss of Small Molecules: The fragmentation pattern may also show the loss of small, stable neutral molecules such as carbon monoxide (CO), carbon dioxide (CO2), and ethene (C2H4).

A proposed fragmentation pathway for this compound is outlined below:

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 282 | Molecular Ion [M]+ |

| 237 | Loss of the ethoxy radical (•OCH2CH3) |

| 167 | Diphenylmethyl cation [CH(Ph)2]+ |

| 105 | Benzoyl cation [C6H5CO]+ |

| 77 | Phenyl cation [C6H5]+ |

It is important to note that the presence of the two phenyl groups can significantly influence the fragmentation pattern, favoring the formation of stable benzylic and resonance-stabilized cations.

Thermally and Acid/Base-Catalyzed Rearrangements

One potential rearrangement is the α-ketol rearrangement , which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org Although this compound is a β-keto ester, under certain conditions that might lead to the formation of an α-hydroxy ketone intermediate, a subsequent rearrangement could be envisioned.

Another possibility is a transacylation reaction , where the acyl group is transferred to a nucleophile. Studies on α-aryl-β-keto esters have shown that the acyl group can be readily transferred to N-, O-, and S-nucleophiles under mild conditions. nih.gov This type of reaction could be relevant for this compound in the presence of suitable nucleophiles.

Photochemical Rearrangements

Photochemical reactions offer alternative pathways for the rearrangement of β-keto esters. These reactions often proceed through radical intermediates and can lead to the formation of unique cyclic or rearranged products. researchgate.net For instance, β-keto esters can undergo photoinduced macrocyclization with thioethers through a two-step hydrogen atom transfer process. researchgate.net

While no specific photochemical studies on this compound have been reported, its structural features suggest potential reactivity under photochemical conditions. The carbonyl group can act as a chromophore, and the presence of abstractable hydrogen atoms could facilitate intramolecular hydrogen abstraction, a common primary process in photochemical reactions of ketones. researchgate.net This could potentially lead to cyclization or other rearrangement products.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Oxo 4,4 Diphenylbutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For ethyl 3-oxo-4,4-diphenylbutanoate, ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) techniques, offer a complete picture of its complex architecture.

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the neighboring functional groups, particularly the ester, the ketone, and the two phenyl rings.

The protons of the two phenyl groups are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm. The methine proton at the C4 position, being adjacent to two phenyl groups and a carbonyl group, is anticipated to be significantly deshielded and resonate as a singlet around δ 5.50 ppm. The active methylene (B1212753) protons at the C2 position, situated between two carbonyl groups, are expected to appear as a singlet around δ 3.60 ppm. The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene protons of the ethyl group are expected to resonate around δ 4.15 ppm, coupled to the adjacent methyl protons, which in turn should appear as a triplet around δ 1.25 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 10H |

| Methine (C4-H) | 5.50 | Singlet | 1H |

| Methylene (C2-H₂) | 3.60 | Singlet | 2H |

| Ethyl Methylene (-OCH₂CH₃) | 4.15 | Quartet | 2H |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, a total of 10 distinct signals are expected in the broadband-decoupled spectrum, reflecting the molecule's symmetry.

The two carbonyl carbons are the most downfield signals. The ketone carbonyl (C3) is expected to resonate around δ 202.0 ppm, while the ester carbonyl (C1) should appear at a slightly higher field, around δ 167.0 ppm. The carbons of the two phenyl rings will produce a set of signals in the aromatic region, typically between δ 127.0 and 140.0 ppm. The methine carbon (C4), bearing two phenyl groups, is predicted to be around δ 60.0 ppm. The active methylene carbon (C2) is expected at approximately δ 50.0 ppm. The ethyl ester carbons, -OCH₂- and -CH₃, are anticipated to appear around δ 61.0 ppm and δ 14.0 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C1) | 167.0 |

| Methylene (C2) | 50.0 |

| Ketone Carbonyl (C3) | 202.0 |

| Methine (C4) | 60.0 |

| Phenyl (Quaternary) | 140.0 |

| Phenyl (CH) | 127.0 - 129.0 |

| Ethyl Methylene (-OCH₂) | 61.0 |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group, showing a clear cross-peak between the signals at δ 4.15 and δ 1.25 ppm. The absence of other correlations would confirm the isolated nature of the other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. It would link the proton signals to their corresponding carbon signals, for instance, the methine proton at δ 5.50 ppm to the C4 carbon at δ 60.0 ppm, and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). Key correlations would include the coupling from the C2 methylene protons to the C1 ester carbonyl and the C3 ketone carbonyl carbons. The methine proton at C4 would show correlations to the C3 ketone carbonyl and the aromatic carbons of the phenyl rings, definitively establishing the connectivity of the diphenylmethyl moiety to the butanoate chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint and information about the functional groups present.

The IR spectrum of this compound is dominated by strong absorptions corresponding to its carbonyl groups. A strong, sharp band is expected for the ester carbonyl (C=O) stretching vibration, typically appearing in the range of 1740-1720 cm⁻¹. The ketone carbonyl stretch is also a strong band, usually found at a slightly lower wavenumber, between 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1740 - 1720 | Strong |

| Ketone C=O | Stretch | 1720 - 1700 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

Like many β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. cdnsciencepub.comroyalsocietypublishing.orgresearchgate.netchemrxiv.orgmdpi.com This keto-enol tautomerism can be readily investigated using IR spectroscopy.

In the keto form, the spectrum is characterized by the two distinct carbonyl stretching bands as described above. If a significant concentration of the enol form is present, new characteristic bands will appear. The formation of the enol will result in a conjugated system, leading to a decrease in the carbonyl stretching frequency, typically to around 1650 cm⁻¹ for the ester carbonyl. A new C=C double bond stretching vibration will appear in the 1620-1580 cm⁻¹ region. Most significantly, a broad O-H stretching band will be observed in the 3400-2400 cm⁻¹ range, indicative of the hydroxyl group of the enol, which is often involved in intramolecular hydrogen bonding. The relative intensities of the keto and enol bands can provide a qualitative measure of the equilibrium position, which is known to be sensitive to solvent polarity and temperature. cdnsciencepub.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, both soft and hard ionization techniques provide complementary information.

Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are crucial for obtaining information about the molecular ion, as they typically impart less energy to the analyte, minimizing fragmentation. youtube.comyoutube.comyoutube.com

Electrospray Ionization (ESI-MS): In ESI-MS, ions are formed from a solution, making it highly suitable for polar and thermally labile molecules. plos.org For this compound, which has a molecular weight of 282.34 g/mol , positive ion mode ESI-MS would be expected to primarily generate the protonated molecule, [M+H]⁺, at m/z 283.35. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺ at m/z 305.33) or potassium ([M+K]⁺ at m/z 321.42), are also commonly observed. The relative intensities of these adducts depend on the solvent system and the concentration of corresponding salts. Due to the presence of two carbonyl oxygens, the compound can readily accept a proton. nih.gov

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is well-suited for less polar and more volatile compounds. youtube.comacs.org The sample is first vaporized and then ionized through chemical reactions with reagent gas ions. Similar to ESI, APCI would likely produce a prominent protonated molecule [M+H]⁺ for this compound. APCI can sometimes induce more in-source fragmentation than ESI, which can provide initial structural clues. youtube.com

Table 1: Expected Molecular Ions in ESI-MS and APCI-MS

| Ion Species | Expected m/z | Ionization Technique |

| [M+H]⁺ | 283.35 | ESI, APCI |

| [M+Na]⁺ | 305.33 | ESI |

| [M+K]⁺ | 321.42 | ESI |

This table is generated based on the theoretical molecular weight of this compound and common adducts formed in ESI and APCI mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of an ion, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a compound. For the protonated molecule of this compound (C₁₈H₁₉O₃⁺), the theoretical exact mass can be calculated.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Molecular Formula | Species | Theoretical Exact Mass |

| C₁₈H₁₈O₃ | [M] | 282.12560 |

| C₁₈H₁₉O₃⁺ | [M+H]⁺ | 283.13342 |

| C₁₈H₁₈NaO₃⁺ | [M+Na]⁺ | 305.11536 |

This table presents the calculated exact masses for the neutral molecule and its common adducts, which can be verified by HRMS to confirm the elemental composition.

An experimental HRMS measurement matching the theoretical value to within a few parts per million (ppm) would provide strong evidence for the chemical formula C₁₈H₁₈O₃.

Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of ethanol (B145695) (46.07 Da): Cleavage of the ester group to yield an acylium ion.

Loss of the ethoxycarbonyl group (73.06 Da): Resulting in a fragment corresponding to the diphenylacetyl portion.

Cleavage of the C-C bond between the carbonyl and the diphenylmethyl group: This would lead to fragments representing the ethyl acetoacetate (B1235776) and diphenylmethyl moieties.

Formation of the diphenylmethyl cation (167.08 Da): A stable carbocation that would be expected to be a prominent peak.

Table 3: Predicted Major Fragment Ions in Tandem Mass Spectrometry (MS/MS)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion m/z |

| 283.13 ([M+H]⁺) | [M+H - C₂H₅OH]⁺ | Ethanol | 237.06 |

| 283.13 ([M+H]⁺) | [M+H - OC₂H₅]⁺ | Ethoxy radical | 238.10 |

| 283.13 ([M+H]⁺) | [C₁₃H₁₁]⁺ | Ethyl acetoacetate | 167.08 |

| 283.13 ([M+H]⁺) | [C₆H₉O₃]⁺ | Diphenylmethane | 129.05 |

This table is based on established fragmentation patterns of β-keto esters and provides a predictive guide for the structural analysis of this compound via MS/MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores present in this compound are the two phenyl rings and the β-dicarbonyl system.

The phenyl groups will exhibit characteristic absorptions due to π → π* transitions. These typically appear as a strong band (the E-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The ketone and ester carbonyl groups will undergo n → π* transitions, which are generally weak and can be observed at longer wavelengths, often above 280 nm.

The β-keto ester functionality exists in equilibrium with its enol tautomer. The enol form possesses a conjugated system that results in a strong π → π* transition, typically in the range of 240-260 nm. The position and intensity of this band are sensitive to the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Rings | π → π* (E-band) | ~205 |

| Phenyl Rings | π → π* (B-band) | ~260 |

| β-Dicarbonyl (Enol) | π → π | ~240-260 |

| Carbonyl Groups | n → π | >280 |

This table summarizes the anticipated UV-Vis absorption bands for this compound based on the electronic transitions of its constituent chromophores.

X-ray Crystallography: Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid by mapping the electron density to determine the precise three-dimensional arrangement of atoms. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

If suitable single crystals of the compound were obtained, X-ray diffraction analysis would yield a wealth of information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Torsional angles: Defining the conformation of the molecule in the solid state, including the orientation of the phenyl rings and the ester group.

Tautomeric form: Unambiguously determining whether the molecule exists in the keto or enol form in the crystalline state.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice through forces such as hydrogen bonding (if applicable), van der Waals interactions, and π-π stacking of the phenyl rings.

Given the presence of two bulky phenyl groups on the α-carbon, it is likely that steric hindrance would significantly influence the preferred conformation of the molecule in the solid state.

Computational Chemistry Investigations into the Structure and Reactivity of Ethyl 3 Oxo 4,4 Diphenylbutanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. It is particularly useful for studying the conformational preferences of flexible molecules like ethyl 3-oxo-4,4-diphenylbutanoate. The presence of two bulky phenyl groups on the C4 carbon introduces significant steric hindrance, which will govern the molecule's preferred shape.

A conformational analysis of this compound would likely reveal several low-energy conformers. The key dihedral angles that would be scanned include the rotation around the C3-C4 bond and the orientation of the two phenyl rings. The relative energies of these conformers can be calculated to identify the most stable structures. For similar β-keto esters, DFT calculations have been employed to identify stable conformations. rsc.org For instance, a study on other β-keto esters optimized geometries at the DFT M062x/6-311+G(d,p) level to find the minimal energy conformation. rsc.org

Table 1: Illustrative DFT Calculated Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-Cα of Ph1) | Dihedral Angle (C2-C3-C4-Cα of Ph2) | Relative Energy (kcal/mol) |

| A | 60° | 180° | 0.00 |

| B | -60° | 180° | 0.15 |

| C | 180° | 60° | 1.20 |

| D | 180° | -60° | 1.25 |

Note: This table is illustrative and based on expected steric clashes. Actual values would require specific DFT calculations.

The results would likely show that the most stable conformers adopt a staggered arrangement to minimize the steric repulsion between the phenyl groups and the ethyl ester group.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating energy barriers, which helps in understanding reaction kinetics and selectivity.

Transition State Characterization for Key Synthetic Steps

A common route for the synthesis of β-keto esters is the Claisen condensation. mdpi.comwikipedia.orgscienceinfo.comnumberanalytics.com In the case of this compound, this would likely involve the reaction of an enolate of an ester with a derivative of diphenylacetic acid. Computational chemistry can be used to model the transition states of such reactions.

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By locating and characterizing the transition state, chemists can gain a deeper understanding of the reaction mechanism. For a Claisen condensation, the key transition state would involve the nucleophilic attack of the enolate on the carbonyl carbon of the other ester molecule. mdpi.com

Calculation of Activation Barriers and Reaction Pathways

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation barrier (activation energy). A lower activation barrier corresponds to a faster reaction. Computational methods can be used to calculate these barriers for different possible reaction pathways, thus predicting the most likely mechanism.

For the synthesis of this compound, one could computationally explore different bases or reaction conditions to see how they affect the activation barrier and, consequently, the reaction yield and rate. For instance, the use of a bulkier base might favor a different reaction pathway due to steric interactions.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Claisen-type Reaction Step

| Base | Solvent | Activation Energy (kcal/mol) |

| Sodium ethoxide | Ethanol (B145695) | 22.5 |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 19.8 |

| Potassium tert-butoxide | tert-Butanol | 24.1 |

Note: This table is illustrative and based on general principles of organic reactivity. Actual values would require specific calculations.

Solvation Models and Environmental Effects on Chemical Processes

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational solvation models are used to account for these effects.

There are two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. rsc.orgresearchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. mdpi.comrsc.org This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the choice of solvent can influence its keto-enol tautomerism. missouri.eduscirp.orgnih.gov In polar solvents, the more polar keto tautomer is generally favored, while in nonpolar solvents, the enol tautomer, which can be stabilized by intramolecular hydrogen bonding, may be more prevalent. Computational studies can predict the relative energies of the keto and enol forms in different solvents, providing insight into this equilibrium.

Table 4: Illustrative Calculated Relative Stability of Keto vs. Enol Tautomers in Different Solvents

| Solvent | Dielectric Constant | ΔE (Keto - Enol) (kcal/mol) |

| Chloroform | 4.8 | -1.5 (Enol favored) |

| Tetrahydrofuran (THF) | 7.6 | -0.8 (Enol favored) |

| Ethanol | 24.6 | +1.2 (Keto favored) |

| Water | 78.4 | +3.5 (Keto favored) |

Note: This table is illustrative and demonstrates the general trend of solvent polarity on keto-enol tautomerism.

Strategic Applications of Ethyl 3 Oxo 4,4 Diphenylbutanoate in Complex Organic Synthesis

Ethyl 3-oxo-4,4-diphenylbutanoate as a Precursor for Carbon Framework Construction

The inherent reactivity of the dicarbonyl functionality in this compound makes it a powerful tool for the construction of complex carbon skeletons. The activated methylene (B1212753) group, flanked by two carbonyl groups, can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions, allowing for the introduction of new substituents and the elaboration of the molecular framework.

One of the primary applications of β-keto esters in carbon framework construction is through alkylation and acylation reactions at the α-position. However, the presence of the two phenyl groups at the C4 position in this compound introduces significant steric hindrance, which can influence the reactivity of the adjacent methylene group. While this steric bulk can present challenges, it can also be exploited to control the regioselectivity of reactions.

The ester and ketone functionalities also provide handles for a range of transformations. For instance, the ketone can undergo reactions such as Wittig olefination or Grignard additions to extend the carbon chain. The ester can be hydrolyzed and decarboxylated to afford a ketone, or it can be reduced to an alcohol, providing further opportunities for functional group interconversion and carbon framework extension.

A key synthetic strategy involving β-keto esters is the Claisen condensation and related reactions. While this compound is itself a product of such a condensation, its enolate can theoretically react with other esters or acyl chlorides to build even more complex structures. The steric hindrance imposed by the diphenylmethyl group would likely necessitate carefully optimized reaction conditions to achieve synthetically useful yields.

Enantioselective and Diastereoselective Transformations

The creation of stereocenters with high levels of control is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs and natural products. This compound, being achiral, can serve as a prochiral substrate for asymmetric transformations to generate chiral molecules with high enantiomeric and diastereomeric purity.

Asymmetric Alkylations and Derivatizations

The generation of a quaternary stereocenter at the C2 position through asymmetric alkylation of the enolate of this compound represents a significant synthetic challenge. The steric congestion around the nucleophilic carbon requires highly reactive electrophiles and carefully designed chiral catalysts to achieve high levels of enantioselectivity. Chiral phase-transfer catalysts, organocatalysts, and transition metal complexes with chiral ligands are potential catalytic systems that could be employed for this purpose.

The general approach involves the deprotonation of the β-keto ester with a base in the presence of a chiral catalyst. The resulting chiral, non-racemic enolate then reacts with an electrophile, such as an alkyl halide, to form the desired product with a newly created stereocenter. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high stereocontrol.

Stereocontrol in Cyclization Reactions

Intramolecular reactions of derivatives of this compound offer a powerful strategy for the construction of cyclic compounds with multiple stereocenters. For example, if a tethered electrophilic center is introduced into the molecule, an intramolecular cyclization can be induced. The stereochemical outcome of such cyclizations can often be controlled by the conformation of the transition state, which can be influenced by the steric bulk of the diphenylmethyl group.

For instance, a derivative of this compound containing a pendant alkene could undergo a stereoselective intramolecular Michael addition. The facial selectivity of the attack of the enolate onto the alkene would be influenced by the existing stereochemistry in the molecule or by the presence of a chiral catalyst, leading to the formation of a cyclic product with controlled diastereoselectivity.

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic systems containing nitrogen, oxygen, and sulfur atoms.

Access to Pyrimidinone Scaffolds

Pyrimidinones are a class of nitrogen-containing heterocycles that exhibit a broad range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. The Biginelli reaction and its variations provide a classic and efficient method for the synthesis of dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea (B33335) or a urea derivative.

In the context of this compound, a reaction with an aldehyde and urea under acidic conditions would be expected to yield a dihydropyrimidinone with a diphenylmethyl substituent. The steric hindrance of the diphenylmethyl group might influence the reaction rate and yield, potentially requiring optimized reaction conditions.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

| This compound | Aldehyde | Urea | Dihydropyrimidinone |

This approach allows for the introduction of three points of diversity into the final pyrimidinone structure, originating from the β-keto ester, the aldehyde, and the urea component.

Formation of other N-, O-, and S-Containing Heterocycles

Beyond pyrimidinones, the versatile reactivity of this compound can be harnessed to synthesize a plethora of other heterocyclic systems.

Pyrazoles and Isoxazoles: Condensation of this compound with hydrazine (B178648) or hydroxylamine (B1172632) would lead to the formation of pyrazoles and isoxazoles, respectively. These five-membered heterocycles are also important pharmacophores.

Thiophenes: The Gewald reaction, which involves the condensation of a β-keto ester with a cyano-activated methylene compound and elemental sulfur, could be employed to synthesize highly substituted thiophenes.

Coumarins and Chromones: While not directly applicable for the synthesis of the core coumarin (B35378) or chromone (B188151) ring system, derivatives of this compound could be utilized in multi-step sequences to construct these oxygen-containing heterocycles. For example, the ester functionality could be transformed to a phenol, which could then undergo a Pechmann or a Simonis reaction.

The strategic use of this compound in the synthesis of these and other heterocycles underscores its value as a versatile building block in medicinal and materials chemistry.

Utilization in Natural Product Synthesis and Advanced Chemical Materials

The β-keto ester is a foundational structural motif in the synthesis of complex molecules. Its ability to act as both a nucleophile (at the α-carbon) and an electrophile (at the keto and ester carbonyls) makes it a versatile building block. In principle, this compound could serve as a precursor for various molecular skeletons.

Hypothetical Applications in Synthesis:

Heterocyclic Chemistry: The reaction of β-keto esters with dinucleophiles is a classic strategy for constructing heterocyclic rings. For instance, condensation with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines. The bulky diphenyl group in this compound would likely influence the regioselectivity and reaction kinetics of such cyclizations.

Carbocyclic Systems: The active methylene group of the β-keto ester can participate in Michael additions to α,β-unsaturated compounds, initiating sequences to form five- and six-membered rings. Subsequent intramolecular aldol (B89426) or Claisen condensations could then be used to build complex carbocyclic frameworks.

Currently, there is a lack of specific examples in the literature detailing the use of this compound in the total synthesis of a named natural product or the fabrication of an advanced chemical material like a polymer or liquid crystal. Its significant steric hindrance, resulting from the two phenyl groups at the C4 position, may limit its reactivity compared to less substituted β-keto esters, potentially requiring specialized reaction conditions.

Development of Novel Reagents and Catalysts Utilizing the β-Keto Ester Moiety

The versatile reactivity of the β-keto ester functional group has been widely exploited in the development of specialized reagents and in the design of catalyst systems. This moiety can be readily modified to create valuable tools for organic synthesis.

Novel Reagents from β-Keto Esters:

A prime example of reagent development from a related β-keto ester is the synthesis of phosphorus ylides. For instance, Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a stable Wittig reagent derived from a β-keto ester. sigmaaldrich.com This type of reagent is instrumental in the synthesis of various cyclic and acyclic compounds. Its applications include:

Stereoselective synthesis of polysubstituted cyclopentanones through double Michael addition reactions. sigmaaldrich.com

Preparation of hydroindanes via complex domino reactions. sigmaaldrich.com

Synthesis of γ-(dioxobutylidene)butenolides and chain-conjugated 2H-pyran-5-carboxylates. sigmaaldrich.com

By analogy, this compound could potentially be converted into similar stabilized ylides or other novel reagents where the diphenylmethyl group would introduce significant steric bulk, influencing the stereochemical outcome of its reactions.

The β-Keto Ester Moiety in Catalysis:

The β-keto ester functional group is a cornerstone in the field of catalysis, particularly in reactions involving metal enolates and in organocatalysis.

Metal-Catalyzed Reactions: The acidic α-protons of β-keto esters make them excellent substrates for generating enolates with a variety of metals. These enolates are key intermediates in numerous carbon-carbon bond-forming reactions. The Claisen condensation, a fundamental reaction for creating β-keto esters, relies on the generation of an ester enolate that attacks another ester molecule. youtube.com Subsequent alkylation, hydrolysis, and decarboxylation of the β-keto ester product can lead to the formation of complex ketones. aklectures.comyoutube.com

Organocatalysis: The β-keto ester motif is frequently employed in organocatalyzed transformations. The ability to form enolates or enamines under mild, metal-free conditions makes these compounds ideal substrates for asymmetric synthesis.

Below is a table summarizing key reactions involving the β-keto ester moiety, which are foundational to its role in developing new synthetic methods.

| Reaction Type | Reagents/Catalyst | Product Type | Significance |

| Claisen Condensation | Strong base (e.g., NaOEt) | β-Keto Ester | Forms the core β-keto ester structure from simpler esters. youtube.com |

| Alkylation | Base, Alkyl Halide (R-X) | α-Substituted β-Keto Ester | Introduces alkyl groups at the active methylene position. youtube.com |

| Decarboxylation | Acid or Base, Heat | Ketone | Removes the ester group to yield a ketone. youtube.com |

| Wittig-type Reactions | Conversion to Phosphorane | α,β-Unsaturated Ketones | Creates new carbon-carbon double bonds. sigmaaldrich.com |

While direct applications of this compound as a catalyst are not documented, its structural features could be incorporated into the design of chiral ligands for asymmetric catalysis, where the bulky diphenyl group could create a specific chiral environment around a metal center.

Derivatives and Analogues of Ethyl 3 Oxo 4,4 Diphenylbutanoate: Synthesis and Comparative Chemistry

Synthesis of Ester Homologues and Analogues (e.g., methyl, benzyl (B1604629) esters)

The synthesis of ester homologues and analogues of ethyl 3-oxo-4,4-diphenylbutanoate can be achieved through several established synthetic routes, primarily involving the appropriate alcohol in the final esterification or transesterification step. The choice of the ester group can influence the compound's physical properties, such as its boiling point and solubility, as well as its reactivity in subsequent transformations.

Synthesis of Mthis compound:

The methyl ester analogue can be synthesized following a similar pathway to the ethyl ester. A common method involves the Claisen condensation of methyl acetate (B1210297) with diphenylacetone in the presence of a strong base like sodium methoxide. Alternatively, the reaction of diphenylacetyl chloride with the magnesium salt of monomethyl malonate, followed by decarboxylation, yields the desired methyl ester.

Synthesis of Benzyl 3-oxo-4,4-diphenylbutanoate:

For the synthesis of the benzyl ester, benzyl alcohol is used in the esterification step. One synthetic approach involves the reaction of diphenylacetyl chloride with the potassium salt of monobenzyl malonate, followed by decarboxylation. Another method is the direct transesterification of this compound with benzyl alcohol in the presence of a suitable catalyst, such as sodium benzyloxide, with the removal of ethanol (B145695) to drive the equilibrium towards the product.

Comparative Synthesis Data:

| Ester Homologue | Starting Materials | Reaction Type | Key Reagents |

| Mthis compound | Methyl acetate, Diphenylacetone | Claisen Condensation | Sodium methoxide |

| Diphenylacetyl chloride, Monomethyl malonate | Acylation-Decarboxylation | Magnesium, then acid | |

| This compound | Ethyl acetate, Diphenylacetone | Claisen Condensation | Sodium ethoxide |

| Diphenylacetyl chloride, Monoethyl malonate | Acylation-Decarboxylation | Magnesium, then acid | |

| Benzyl 3-oxo-4,4-diphenylbutanoate | Benzyl acetate, Diphenylacetone | Claisen Condensation | Sodium benzyloxide |

| Diphenylacetyl chloride, Monobenzyl malonate | Acylation-Decarboxylation | Potassium base, then acid | |

| This compound, Benzyl alcohol | Transesterification | Sodium benzyloxide |

Introduction of Substituents on the Diphenyl Moiety

The introduction of substituents onto the phenyl rings of this compound can significantly alter the electronic properties of the molecule, thereby influencing its reactivity and potential biological activity. Standard electrophilic aromatic substitution reactions can be employed, although the presence of the keto and ester functionalities may require careful selection of reaction conditions to avoid side reactions.

The starting material for these syntheses would typically be a substituted diphenylacetic acid or a related derivative. For instance, the synthesis of ethyl 4,4-bis(4-chlorophenyl)-3-oxobutanoate would begin with 2,2-bis(4-chlorophenyl)acetic acid, which can be converted to the corresponding acyl chloride and then reacted with the enolate of ethyl acetate.

Examples of Substituted Derivatives:

| Substituent (Position) | Effect on Reactivity | Potential Synthetic Route |

| Nitro (para, para') | Electron-withdrawing, increases acidity of α-protons, activates the rings towards nucleophilic aromatic substitution. | Nitration of diphenylacetic acid followed by conversion to the target ester. |

| Methoxy (para, para') | Electron-donating, increases electron density of the rings, making them more susceptible to electrophilic attack. | Starting from 4,4'-dimethoxydiphenylacetic acid. |

| Halogen (e.g., Chloro, Bromo) | Electron-withdrawing (inductive), deactivating but ortho, para-directing for further substitution. | Halogenation of diphenylacetic acid or starting from halogenated precursors. |

The reactivity of the active methylene (B1212753) group is influenced by these substituents. Electron-withdrawing groups will increase the acidity of the α-protons, facilitating enolate formation and subsequent reactions. Conversely, electron-donating groups will decrease the acidity of these protons.

Modifications of the Butanoate Chain and α-Substitutions

The butanoate chain of this compound provides several sites for chemical modification, most notably the active methylene group at the α-position (C2). The acidity of the α-protons allows for facile deprotonation to form a stabilized enolate, which is a potent nucleophile for various carbon-carbon bond-forming reactions.

α-Alkylation:

The introduction of an alkyl group at the α-position can be achieved by treating the β-keto ester with a base, such as sodium ethoxide, to form the enolate, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction provides access to a wide range of α-substituted derivatives. For example, the synthesis of ethyl 2-methyl-3-oxo-4,4-diphenylbutanoate would involve the reaction of the enolate of this compound with methyl iodide.

α-Acylation:

Similarly, acylation at the α-position can be performed by reacting the enolate with an acyl chloride or anhydride. This introduces an additional carbonyl group, leading to the formation of a β,δ-diketo ester. For instance, reaction with acetyl chloride would yield ethyl 2-acetyl-3-oxo-4,4-diphenylbutanoate.

Modifications at the γ-Position:

While less common, modifications at the γ-position (C4) would involve starting from a different precursor, such as a derivative of diphenylacetaldehyde, and building the butanoate chain accordingly.

Table of Butanoate Chain Modifications:

| Modification | Reagents | Product Type |

| α-Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl halide (R-X) | α-Alkyl-β-keto ester |

| α-Acylation | 1. Base (e.g., NaOEt) 2. Acyl chloride (RCOCl) | α-Acyl-β-keto ester |

| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | α,β-Unsaturated derivative |

| Michael Addition | α,β-Unsaturated compound, Base | α-Adduct |

Comparative Analysis of Reactivity and Synthetic Versatility of Derivatives

The derivatives and analogues of this compound exhibit a range of reactivities and synthetic applications that are dependent on their specific structural features.

Ester Homologues: The reactivity of the ester group itself can be modulated. For instance, methyl esters are generally more reactive towards nucleophilic acyl substitution than ethyl esters due to reduced steric hindrance. Benzyl esters, on the other hand, can be cleaved under milder conditions (e.g., hydrogenolysis), which can be advantageous in multi-step syntheses where the ester needs to be removed selectively.

Diphenyl Moiety Substituents: As previously mentioned, electron-withdrawing substituents on the phenyl rings enhance the acidity of the α-protons, making the formation of the enolate easier and favoring reactions that proceed through this intermediate. This can lead to higher yields and faster reaction rates in alkylation and acylation reactions. Conversely, electron-donating groups may hinder these reactions but could facilitate electrophilic substitution on the aromatic rings themselves.

α-Substituted Derivatives: The introduction of a substituent at the α-position blocks one of the acidic protons, which can influence subsequent reactions. For example, an α-alkyl derivative will have only one remaining acidic proton, which can affect the ease of further deprotonation and the stereochemical outcome of subsequent reactions. α-Acylated derivatives possess an even more acidic proton between the two keto groups, making this position highly reactive.

The synthetic versatility of these derivatives is vast. They can serve as precursors for the synthesis of a variety of heterocyclic compounds. For example, reaction with hydrazines can lead to pyrazolone (B3327878) derivatives, while reaction with ureas or thioureas can yield pyrimidine (B1678525) or thiouracil analogues. The specific nature of the substituents on the diphenyl moiety and at the α-position will influence the properties and potential applications of these resulting heterocyclic systems.

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of the butanoate chain and the free rotation around the C-C bonds in this compound can be constrained through the design and synthesis of cyclic analogues. Such conformational restriction can be a powerful tool in medicinal chemistry to lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for a biological target.

Strategies for Conformational Restriction:

Cyclization involving the Butanoate Chain: One approach is to incorporate the butanoate chain into a ring system. For example, an intramolecular Dieckmann condensation could be envisioned if a suitable diester precursor is used. Alternatively, intramolecular alkylation or acylation reactions could be employed to form a cyclic β-keto ester.

Bridging the Phenyl Rings: A more rigid structure could be achieved by introducing a bridge between the two phenyl rings. This could be accomplished by starting with a dibenzosuberone (B195587) or fluorenone core and building the β-keto ester functionality onto this scaffold. For instance, the Friedel-Crafts acylation of a bridged diphenyl system with an appropriate acylating agent could be a key step.

Hypothetical Conformationally Restricted Analogues:

| Analogue Type | Structural Feature | Potential Synthetic Approach |

| Cyclic β-Keto Ester | Butanoate chain incorporated into a 5- or 6-membered ring. | Intramolecular Dieckmann condensation of a diphenyl-substituted adipate (B1204190) or pimelate (B1236862) derivative. |

| Bridged Diphenyl Analogue | Methylene or other short linker connecting the two phenyl rings. | Starting from a fluorene (B118485) or dibenzosuberone derivative and introducing the β-keto ester side chain. |

The synthesis of these conformationally restricted analogues would likely be more complex than their acyclic counterparts. However, the potential benefits in terms of defining structure-activity relationships and developing more potent and selective compounds make them attractive targets for synthesis.

Future Research Directions and Emerging Opportunities in Ethyl 3 Oxo 4,4 Diphenylbutanoate Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is increasingly focused on green chemistry principles to reduce environmental impact. For β-keto esters, this involves developing methods that use less hazardous substances, improve atom economy, and utilize renewable resources.

Research in this area has explored several promising avenues:

Bio-based Catalysts: Natural, biodegradable catalysts derived from sources like pineapple juice have been used for Biginelli reactions involving β-keto esters, offering an environmentally friendly alternative to traditional acid or base catalysts. frontiersin.org

Green Solvents: The use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium and solvents derived from biomass, such as eucalyptol, are being investigated to replace conventional volatile organic compounds. frontiersin.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by heating a mixture of reactants with a natural catalyst like onion peel powder, represents a significant step towards waste reduction. frontiersin.org

Transesterification Advances: Recent developments in the transesterification of β-keto esters focus on methodologies with minimal environmental impact, which is crucial for both pharmaceutical synthesis and biodiesel production. rsc.org

Table 1: Examples of Green Synthetic Approaches for β-Keto Esters

| Methodology | Key Features | Example/Application | Reference |

|---|---|---|---|

| Natural Acid Catalysis | Uses biodegradable, renewable fruit juices as catalysts. | Synthesis of dihydropyrimidinones using pineapple juice. | frontiersin.org |

| Green Solvent Use | Employs recyclable and biomass-derived solvents like PEG-400. | Synthesis of tetrahydrocarbazoles. | frontiersin.org |

| Electrochemical Reduction | Uses electricity for chemical transformation, avoiding harsh chemical reductants. | Reduction of keto esters using stainless steel electrodes. | sphinxsai.com |

| Solvent-Free Synthesis | Reduces waste by eliminating the solvent from the reaction. | Thiazolo- and benzothiazolo-pyrimidine synthesis using onion peel. | frontiersin.org |

Exploration of Organocatalytic and Biocatalytic Transformations

Asymmetric synthesis, which is crucial for the pharmaceutical industry, is a major focus for future research. Organocatalysis and biocatalysis offer powerful tools to create chiral molecules with high enantioselectivity.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For β-keto esters, phase-transfer catalysts (PTC) derived from cinchonine (B1669041) and other chiral scaffolds have been successfully used in enantioselective fluorination reactions. mdpi.com These methods provide access to chiral fluorinated building blocks, which are of special interest in medicinal chemistry. mdpi.com

Biocatalysis: Enzymes and whole-cell systems provide highly selective and environmentally benign catalytic alternatives. The asymmetric reduction of β-keto esters to chiral β-hydroxy esters is a well-established application. rsc.org Baker's yeast (Saccharomyces cerevisiae) can be used in either free or immobilized form to perform these reductions. sphinxsai.com Immobilization allows for easier catalyst removal and reuse. sphinxsai.com Furthermore, isolated ketoreductase (KRED) enzymes can be employed for highly specific transformations, yielding products with high enantiomeric purity. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. vapourtec.comunimi.it For the synthesis of compounds like Ethyl 3-oxo-4,4-diphenylbutanoate, flow chemistry can enable:

Enhanced Safety: Handling potentially hazardous reagents or reaction conditions is safer in the small, controlled environment of a flow reactor. unimi.it

Improved Control: Precise control over parameters like temperature, pressure, and residence time leads to higher yields and purities. unimi.it

Scalability: Scaling up production is more straightforward than in batch processes, simply by running the flow system for a longer duration. unimi.it

Automation: Coupling flow reactors with automated systems allows for high-throughput screening of reaction conditions and rapid optimization, accelerating the development of new synthetic protocols. vapourtec.com

The development of continuous flow systems for β-keto ester synthesis is an active area of research, promising more efficient and reproducible manufacturing processes. thieme-connect.com

Potential in Advanced Functional Materials and Supramolecular Chemistry

The unique structure of β-keto esters makes them attractive building blocks for materials science. Their ability to act as precursors for a wide variety of heterocyclic compounds is well-documented. researchgate.net

Functional Polymers: Fluorinated polymers, which can be synthesized from fluorinated β-keto ester precursors, exhibit desirable properties like chemical resistance and thermal stability, making them suitable for biomedical applications such as drug delivery systems. mdpi.com

Supramolecular Assemblies: The ketone and ester functionalities in this compound can participate in non-covalent interactions like hydrogen bonding. This opens up possibilities for its use in designing supramolecular structures and crystal engineering, where molecules self-assemble into ordered, functional architectures.

Antitumor Agents: Related β-keto ester derivatives have been used as reactants in the preparation of 2-substituted pyridoacridines, a class of compounds tested for antitumor activity. sigmaaldrich.com

Development of Novel Analytical Techniques for Characterization

Accurate characterization is fundamental to chemical research. While standard techniques provide essential information, emerging and advanced methods offer deeper insights into the structure and properties of complex organic molecules like this compound.

Standard Spectroscopic & Chromatographic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for determining the molecular structure and functional groups. ijpsjournal.comonlineorganicchemistrytutor.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing purity and quantifying compounds in mixtures. ijpsjournal.comonlineorganicchemistrytutor.com

Advanced Diffraction Methods: For unambiguous determination of three-dimensional molecular structure, including absolute stereochemistry, single-crystal X-ray diffraction (SCXRD) is the gold standard. rsc.org Advanced crystallization techniques, such as high-throughput screening and co-crystallization with host complexes, are being developed to overcome the common bottleneck of obtaining high-quality crystals. rsc.org

Computational Analysis: Computational methods are increasingly used to complement experimental data. numberanalytics.com Molecular dynamics (MD) simulations can predict conformational dynamics, while quantum mechanics (QM) calculations provide accurate descriptions of molecular structure and reactivity. numberanalytics.com These tools can be used to predict stereoselectivity and design molecules with specific properties. numberanalytics.com

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Information Provided | Reference |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Detailed information about the carbon-hydrogen framework and connectivity. | ijpsjournal.comonlineorganicchemistrytutor.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural verification. | ijpsjournal.comonlineorganicchemistrytutor.com |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O of ketone and ester). | onlineorganicchemistrytutor.com |

| HPLC/GC | Separation, quantification, and purity assessment. | ijpsjournal.com |

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure and absolute stereochemistry. | rsc.org |

| Computational Methods (QM/MD) | Prediction of conformational preferences, reactivity, and molecular dynamics. | numberanalytics.com |

Compound Index

Q & A

Q. What are the established synthetic routes for Ethyl 3-oxo-4,4-diphenylbutanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation. For example, a Claisen condensation between ethyl diphenylacetate and an acyl chloride derivative under basic conditions (e.g., NaH or LDA) can yield the β-keto ester. Reaction optimization studies show that solvent choice (e.g., THF vs. DMF) and temperature control (0–25°C) critically affect enantiopurity and yield due to competing side reactions like keto-enol tautomerization .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include: